molecular formula C8H10O B580118 3,5-Dimethyl-d6-phenol CAS No. 133604-75-8

3,5-Dimethyl-d6-phenol

Cat. No.: B580118
CAS No.: 133604-75-8
M. Wt: 128.204
InChI Key: TUAMRELNJMMDMT-WFGJKAKNSA-N
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Description

3,5-Dimethyl-d6-phenol, also known as 3,5-Dimethylphenol-d6, is a deuterated form of 3,5-Dimethylphenol. It is a versatile building block used in the synthesis of more complex compounds. The compound has a molecular formula of C8H4D6O and a molecular weight of 128.2 g/mol . Deuterated compounds like this compound are often used in scientific research to study reaction mechanisms and metabolic pathways due to their unique isotopic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3,5-Dimethyl-d6-phenol typically involves the deuteration of 3,5-Dimethylphenol. One common method includes the reaction of 3,5-Dimethylphenol with deuterium oxide (D2O) in the presence of a deuterating agent such as cesium bis(trimethylsilyl)amide. The reaction is carried out in an inert atmosphere, often in a sealed tube at elevated temperatures .

Industrial Production Methods

For industrial-scale production, the synthesis of 3,5-Dimethylphenol itself can be achieved through a multi-step process involving the carbonylation, oxidation, and hydrolysis of xylene derivatives. This method is advantageous due to its high yield and mild reaction conditions, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-d6-phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Dimethyl-d6-phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-d6-phenol involves its interaction with various molecular targets and pathways. For instance, in catalytic reactions, the deuterium atoms can influence reaction kinetics and mechanisms by altering bond dissociation energies and reaction rates. This makes it a valuable tool for studying reaction mechanisms and pathways in both chemical and biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethyl-d6-phenol is unique due to its deuterated nature, which makes it particularly useful in studies involving isotopic labeling. This allows for detailed investigation of reaction mechanisms and metabolic pathways, providing insights that are not possible with non-deuterated compounds.

Properties

IUPAC Name

3,5-bis(trideuteriomethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O/c1-6-3-7(2)5-8(9)4-6/h3-5,9H,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUAMRELNJMMDMT-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=CC(=CC(=C1)O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dimethyl-d6-phenol
Reactant of Route 2
3,5-Dimethyl-d6-phenol
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Reactant of Route 4
3,5-Dimethyl-d6-phenol
Reactant of Route 5
3,5-Dimethyl-d6-phenol
Reactant of Route 6
3,5-Dimethyl-d6-phenol

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